![molecular formula C42H28Br2 B1505707 1,1':2',1''-Terphenyl, 4-bromo-4'-(4-bromophenyl)-3',5',6'-triphenyl- CAS No. 22932-54-3](/img/structure/B1505707.png)
1,1':2',1''-Terphenyl, 4-bromo-4'-(4-bromophenyl)-3',5',6'-triphenyl-
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Description
“1,1’:2’,1’‘-Terphenyl, 4-bromo-4’-(4-bromophenyl)-3’,5’,6’-triphenyl-” is a chemical compound with the molecular formula C18H13Br . It is also known by other names such as 4-Bromo-1,1’:2’,1’'-terphenyl, 1-bromo-4-(2-phenylphenyl)benzene, and 4-Bromo-o-Terphenyl .
Synthesis Analysis
The synthesis of this compound is not straightforward and can be challenging. An accessible method has been developed for the synthesis of 4-bromo-1,1′:4′,1″-terphenyl and 4-methyl-1,1′:4′,1″-terphenyl that are difficult to obtain by other chemical methods . Their formation proves that the Stevens rearrangement of ammonium salts 2a – 2g is accompanied by isomerization of the migrating group .Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom attached to a terphenyl group. The InChI representation of the molecule isInChI=1S/C18H13Br/c19-16-12-10-15 (11-13-16)18-9-5-4-8-17 (18)14-6-2-1-3-7-14/h1-13H
.
Scientific Research Applications
Steric Effects on Phosphorus Centers
Research has explored the use of sterically encumbered systems for synthesizing compounds with low-coordinate phosphorus centers. The study involves tetraarylphenyls as ligands for synthesizing materials with bridged phosphorus centers, showcasing their potential in creating novel materials with unique chemical properties (Shah et al., 2000).
Antiradical Activity of Triphenylantimony(V) Derivatives
Triphenylantimony(V) catecholates and o-amidophenolates with unsymmetrical N-aryl groups have been synthesized and evaluated for their structure, electrochemical properties, and antiradical activity. These compounds demonstrate different degrees of radical scavenging activity, indicating their potential in antioxidant applications (Smolyaninov et al., 2021).
Stability of Polybrominated Diphenylcarbenes
The generation, reactions, and kinetics of sterically congested triplet diphenylcarbenes, particularly the effects of bromine groups on their stability, have been investigated. This study provides insights into the reactivity and stability of these carbenes, which could inform their use in various chemical transformations (Tomioka et al., 2002).
Olefin Polymerization Catalysts
Research into nickel(II) and palladium(II) diimine complexes bearing diphenyl aniline moieties has led to the development of new catalysts for olefin polymerization. These catalysts are significant for their synthesis, structural characterization, and insights into their polymerization properties (Schmid et al., 2001).
properties
IUPAC Name |
1,4-bis(4-bromophenyl)-2,3,5,6-tetraphenylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H28Br2/c43-35-25-21-33(22-26-35)41-37(29-13-5-1-6-14-29)38(30-15-7-2-8-16-30)42(34-23-27-36(44)28-24-34)40(32-19-11-4-12-20-32)39(41)31-17-9-3-10-18-31/h1-28H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIOZVUGESOGBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)Br)C7=CC=CC=C7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H28Br2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30711258 |
Source
|
Record name | 1,4-bis(4-bromophenyl)-2,3,5,6-tetraphenylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30711258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
692.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22932-54-3 |
Source
|
Record name | 1,4-bis(4-bromophenyl)-2,3,5,6-tetraphenylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30711258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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